molecular formula C8H4F3IN2 B2591490 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2126161-36-0

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2591490
CAS No.: 2126161-36-0
M. Wt: 312.034
InChI Key: IAMHORTUKDTUBJ-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolopyridine core with iodine at position 3 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₈H₄F₃IN₂, with a molecular weight of 312.03 g/mol (CAS: 1142192-57-1) . The iodine substituent enhances its utility as a synthetic intermediate in cross-coupling reactions, while the electron-withdrawing CF₃ group influences electronic properties and binding affinity in biological systems.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHORTUKDTUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-36-0
Record name 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
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Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The ability of these compounds to induce apoptosis in cancer cells makes them promising candidates for further development.

  • Case Study : A study on pyrrolo[3,2-c]pyridine derivatives demonstrated their effectiveness as colchicine-binding site inhibitors, leading to G2/M phase arrest in cancer cell lines such as HeLa and MCF-7 . The most potent compound from this series had IC50 values ranging from 0.12 to 0.21 µM.

Fibroblast Growth Factor Receptor Inhibition

Another significant application of pyrrolo[2,3-c]pyridine derivatives is their potential as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFRs is implicated in various cancers, making these compounds valuable in targeted cancer therapies.

  • Case Study : Research on a series of pyrrolo[2,3-b]pyridine derivatives revealed that some compounds exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range. These compounds also showed efficacy in inhibiting the proliferation of breast cancer cells and inducing apoptosis .

Drug Development and Design

The unique trifluoromethyl group present in 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine enhances its pharmacological properties by increasing lipophilicity and metabolic stability. This makes it a suitable candidate for further optimization in drug design.

Data Table: Summary of Biological Activities

Compound NameTarget ActivityIC50 Value (µM)Notes
1H-Pyrrolo[3,2-c]pyridine derivative (10t)Tubulin polymerization inhibitor0.12 - 0.21Induces G2/M phase arrest
Pyrrolo[2,3-b]pyridine derivative (4h)FGFR1–4 inhibitor7 - 712Inhibits migration and invasion

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Pyrrolo[2,3-b] vs. [2,3-c]pyridine

The position of nitrogen in the six-membered ring distinguishes pyrrolo[2,3-b]pyridine (N at position 7) from pyrrolo[2,3-c]pyridine (N at position 6). This subtle difference significantly impacts biological activity:

  • Pyrrolo[2,3-b]pyridine derivatives (e.g., compound 1 in ) act as FGFR inhibitors, where the 5-CF₃ group forms hydrogen bonds with G485 to enhance potency .
  • Pyrrolo[2,3-c]pyridine derivatives (e.g., compounds 14f and 14g in ) exhibit potent acid pump antagonist (APA) activity, inhibiting H⁺/K⁺ ATPase with IC₅₀ values of 28–29 nM . Relocation of the nitrogen reduces kinase inhibitory activity but improves specificity for proton pumps .

Substituent Effects: Halogens and Functional Groups

Iodine vs. Other Halogens
  • 3-Iodo substituent: Enhances reactivity in cross-coupling (e.g., Suzuki, Sonogashira) due to iodine’s leaving group ability. The target compound’s iodine enables further functionalization .
  • 3-Bromo analogs : lists 3-bromo-5-iodo-pyrrolo[2,3-b]pyridine (CAS: 900514-06-9), which is less reactive in coupling but useful in sequential substitutions.
Trifluoromethyl (-CF₃) vs. Aryl Groups
  • 5-CF₃ group : Improves metabolic stability and binding via hydrophobic interactions. In , CF₃-substituted pyrrolo[2,3-c]pyridines showed 10-fold higher APA activity than phenyl analogs .
  • 5-Aryl groups : describes 3-iodo-5-(trifluoromethylphenyl)-pyrrolo[2,3-b]pyridines (CAS: 2099015-34-4), where bulkier aryl groups reduce solubility but increase lipophilicity .
Table 2: Substituent Impact on Physicochemical Properties
Compound (Substituents) Molecular Weight Solubility Key Property Reference
3-Iodo-5-CF₃-[2,3-c]pyridine 312.03 10 mM (DMSO) High reactivity
5-Phenyl-[2,3-b]pyridine (8a) 315.12 Low (aqueous) Lipophilic
5-CF₃-[2,3-c]pyridine (no iodine) 186.14 Moderate Metabolic stability

Biological Activity

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H4F3IN2\text{C}_8\text{H}_4\text{F}_3\text{I}\text{N}_2 with a molecular weight of 312.944 g/mol. The compound features a pyrrole moiety fused to a pyridine ring, and the presence of both iodine and trifluoromethyl groups significantly influences its reactivity and biological properties.

Structural Information Table

PropertyValue
Molecular FormulaC₈H₄F₃IN₂
Molecular Weight312.944 g/mol
SMILESC1=C2C(=CNC2=CN=C1C(F)(F)F)I
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H

Biological Activity

Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, particularly in the context of tuberculosis.
  • Anticancer Properties : Certain pyrrolo[2,3-c]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Neurological Effects : Compounds in this class are being explored for their potential to treat neurological disorders due to their interaction with neurotransmitter systems.

Antimycobacterial Activity

In a study examining the antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives, it was found that specific structural modifications significantly enhanced activity against Mycobacterium tuberculosis. For instance, esters demonstrated promising in vitro activity with MIC values below 0.15 µM for certain derivatives .

Anticancer Activity

A notable investigation focused on the cytotoxicity of pyrrolo[2,3-c]pyridine derivatives against ovarian and breast cancer cell lines. The study revealed that some compounds exhibited moderate cytotoxic effects on ovarian cancer cells while maintaining lower toxicity levels toward healthy cardiac cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Structure-Activity Relationships (SAR)

The incorporation of trifluoromethyl groups has been shown to enhance biological activity by improving pharmacokinetic properties such as solubility and metabolic stability. For example, studies have indicated that trifluoromethylation can significantly increase the potency of compounds against various biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolopyridine core. For example:

  • Step 1 : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions using Pd(PPh₃)₄ and arylboronic acids under Suzuki-Miyaura conditions (e.g., 105°C in dioxane/H₂O) .
  • Step 2 : Iodination at the 3-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) or via metal-catalyzed halogen exchange .
  • Key Challenges : Control of regioselectivity during iodination and stability of intermediates (e.g., nitro or amino groups may require protection) .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for aromatic protons (δ ~8.5–7.2 ppm) and trifluoromethyl groups (δ ~125–130 ppm in 13C) .
  • HRMS : Exact mass validation (e.g., [M+H]+ calculated vs. observed, error <5 ppm) .
  • Elemental Analysis : Confirmation of C, H, N, and halogen content .

Q. What purification techniques are effective for intermediates?

  • Methodological Answer :

  • Flash Column Chromatography : Use gradients of dichloromethane/methanol (98:2 to 90:10) or ethyl acetate/hexanes to separate polar intermediates .
  • Recrystallization : Suitable for nitro-substituted intermediates (e.g., from ethanol/water mixtures) .

Advanced Research Questions

Q. How does substituent variation at the 3- and 5-positions affect biological activity?

  • Methodological Answer :

  • SAR Studies :
  • 3-Position : Iodo groups enhance electrophilicity and cross-coupling reactivity (e.g., Suzuki reactions for derivatization) .
  • 5-Position : Trifluoromethyl groups improve metabolic stability and hydrophobic interactions in kinase binding pockets (e.g., FGFR1 inhibition via hydrogen bonding with G485) .
  • Biological Testing : In vitro assays (e.g., IC₅₀ values for kinase inhibition) correlate substituent size and electronic effects with activity .

Q. What strategies address regioselectivity challenges during iodination?

  • Methodological Answer :

  • Directing Groups : Use of nitro or amino groups to direct iodination to specific positions (e.g., 3-position via ortho/para-directing effects) .
  • Metal Catalysis : Pd-mediated halogen exchange for late-stage iodination (e.g., replacing bromine with iodine using CuI/Et₃N) .
  • Computational Modeling : DFT calculations predict preferred iodination sites based on charge distribution .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography or docking studies (e.g., binding mode differences in FGFR1 vs. JAK3) .
  • Assay Optimization : Standardize cell lines, inhibitor concentrations, and readout methods (e.g., T-cell proliferation vs. kinase inhibition assays) .
  • Meta-Analysis : Compare substituent effects across studies (e.g., trifluoromethyl vs. chloro groups in kinase selectivity) .

Q. What computational methods aid in designing derivatives with improved activity?

  • Methodological Answer :

  • Docking Simulations : Predict binding poses in target proteins (e.g., FGFR1 hinge region interactions with pyrrolopyridine core) .
  • WaterMap Analysis : Identify hydrophobic pockets or solvent-exposed regions to guide substituent design (e.g., optimizing trifluoromethyl placement) .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values to prioritize synthetic targets .

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